2-[(9-Oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]acetamide
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Overview
Description
2-[(9-Oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]acetamide is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9-Oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]acetamide typically involves multiple steps. One common method includes the reaction of 9-oxo-9H-isoquino[2,3,4-LM]beta-carbolin with acetic anhydride in the presence of a catalyst. The reaction conditions often require controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-[(9-Oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(9-Oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(9-Oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 9-Oxo-9H-thioxanthen-2-yloxyacetic acid
- 2-Carboxymethoxy-9H-thioxanthene-9-one
Uniqueness
2-[(9-Oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]acetamide is unique due to its specific structural features and chemical properties
Properties
Molecular Formula |
C20H13N3O3 |
---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide |
InChI |
InChI=1S/C20H13N3O3/c21-17(24)10-26-11-5-6-16-15(9-11)13-7-8-22-18-12-3-1-2-4-14(12)20(25)23(16)19(13)18/h1-9H,10H2,(H2,21,24) |
InChI Key |
LQWQKBOTWHPSDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC=CC4=C3N(C2=O)C5=C4C=C(C=C5)OCC(=O)N |
Origin of Product |
United States |
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